p-Menthan-7-ol

Description

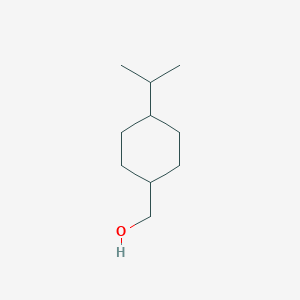

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWTYGFHPHRQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051700, DTXSID20880700, DTXSID80860124 | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.920 (20°) | |

| Record name | p-Menthan-7-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5502-75-0, 13674-19-6, 13828-37-0 | |

| Record name | p-Menthan-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-7-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Menthan-7-ol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthan-7-ol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (cis-4-Isopropylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-7-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-7-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of p-Menthan-7-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-7-ol, a monoterpenoid alcohol, is a significant molecule in the fragrance and flavor industries, valued for its fresh, floral magnolia-like aroma.[1][2] Its stereochemistry, particularly the ratio of its cis and trans isomers, plays a crucial role in its olfactory properties.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers and professionals in drug development and chemical synthesis. The commercial product is typically a mixture of cis- and trans-p-menthan-7-ol, with the cis isomer being predominant (60-80%).[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of cuminaldehyde.[1][4] Additionally, biotransformation routes offer an alternative approach.

Catalytic Hydrogenation of Cuminaldehyde

This method is a straightforward and widely used industrial process for producing this compound.

Reaction:

Cuminaldehyde is reduced using hydrogen gas in the presence of a catalyst to yield this compound.

-

Starting Material: Cuminaldehyde

-

Reagent: Hydrogen (H₂)

-

Catalyst: Typically a metal catalyst such as Nickel, Palladium, or Platinum.

-

Product: this compound (a mixture of cis and trans isomers)

A general workflow for this synthesis is depicted below.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the hydrogenation of cuminaldehyde is outlined below. This protocol is a general representation and may require optimization based on laboratory conditions and available equipment.

-

Reactor Setup: A high-pressure autoclave or a similar hydrogenation reactor is charged with cuminaldehyde and a suitable solvent (e.g., ethanol or isopropanol).

-

Catalyst Addition: The hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) is added to the mixture. The catalyst loading is typically between 1-5% by weight of the starting material.

-

Hydrogenation: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) and pressures (e.g., 10-50 bar). The reaction mixture is agitated to ensure efficient mixing.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the cuminaldehyde peak and the appearance of the this compound peaks.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound, which is a mixture of cis and trans isomers, can be purified by fractional distillation to enrich the desired cis-isomer.[3] A 70/30 cis/trans mixture can be fractionally distilled to yield a product containing over 90% of the cis-isomer.[3]

Biotransformation of Menthol

An alternative, greener route to synthesize derivatives of p-menthane involves the biotransformation of related compounds like menthol using microorganisms. For instance, sporulated surface cultures of Penicillium sp. have been shown to biotransform menthol into various products, including trans-p-menthan-1-ol.[4] While this specific study did not report the synthesis of this compound, it highlights the potential of biocatalytic methods in generating p-menthane derivatives.

Characterization of this compound

The characterization of this compound is crucial for confirming its identity, determining its purity, and quantifying the ratio of its cis and trans isomers. A combination of spectroscopic and chromatographic techniques is typically employed.

A general workflow for the characterization of synthesized this compound is presented below.

Caption: Characterization Workflow for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [5] |

| Molecular Weight | 156.27 g/mol | [6] |

| Appearance | Clear colourless liquid | [5][7] |

| Odor | Fresh, clean, floral, magnolia-like | [1][7] |

| Density | 0.912 - 0.920 g/cm³ (at 20 °C) | [5] |

| Boiling Point | 114 °C (at 11 Torr) | [7] |

| Refractive Index | 1.466 - 1.471 | [5][7] |

| Solubility | Practically insoluble in water, soluble in ethanol | [5][7] |

Spectroscopic and Chromatographic Data

The following table summarizes the key spectroscopic and chromatographic data used for the characterization of this compound.

| Technique | Data and Interpretation | Reference |

| ¹³C NMR | Spectra available for structural elucidation. | [5][8] |

| GC-MS | Used for separation and identification of cis and trans isomers and impurities. Mass spectra are available in databases for comparison. | [5][9] |

| IR Spectroscopy | Shows characteristic absorption bands for O-H (alcohol) and C-H (alkane) functional groups. | [5] |

| Kovats Retention Index | Standard polar: 1800, 1810, 1819, 1823, 1830, 1836. | [5] |

Experimental Protocols for Characterization

Objective: To determine the purity and the cis/trans isomer ratio of this compound.

Instrumentation: An Agilent 7890A Gas Chromatograph coupled with a Mass Selective Detector (Agilent 5979C) or equivalent.[10]

Experimental Parameters:

-

Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent polar capillary column.[10]

-

Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.[10]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

-

Split Ratio: 50:1.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethanol to a concentration of approximately 1 mg/mL.

Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times and mass spectra with reference data. The relative percentage of each isomer can be calculated from the peak areas in the chromatogram.

Objective: To confirm the chemical structure of this compound.

Instrumentation: A Bruker Avance 400 MHz NMR spectrometer or equivalent.

Experimental Parameters for ¹H NMR:

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 400 MHz.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

Experimental Parameters for ¹³C NMR:

-

Solvent: Chloroform-d (CDCl₃).

-

Frequency: 100 MHz.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.

Data Analysis: The obtained ¹H and ¹³C NMR spectra should be compared with known spectra of this compound from literature or databases for structural confirmation.[5][8]

Objective: To identify the functional groups present in this compound.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

Experimental Parameters:

-

Technique: Film on NaCl plates or UATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal or between two NaCl plates.

Data Analysis: The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3400 cm⁻¹) and C-H bonds of the cyclohexane ring and isopropyl group (peaks in the range of 2850-3000 cm⁻¹).

Signaling Pathways and Biological Activity

Currently, there is limited information available in the provided search results regarding specific signaling pathways directly modulated by this compound in the context of drug development. Its primary application lies in the fragrance and flavor industry.[1][5][7] However, as a terpenoid, it belongs to a class of molecules known for a wide range of biological activities, and further research may elucidate its potential pharmacological effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The catalytic hydrogenation of cuminaldehyde remains the primary synthetic route, yielding a mixture of cis and trans isomers that can be separated by fractional distillation. A comprehensive suite of analytical techniques, including GC-MS, NMR, and IR spectroscopy, is essential for the complete characterization of this important fragrance compound. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]

- 3. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. echemi.com [echemi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. longdom.org [longdom.org]

- 10. ijpsr.com [ijpsr.com]

p-Menthan-7-ol chemical properties and structure

An In-depth Technical Guide to p-Menthan-7-ol: Chemical Properties and Structure

Introduction

This compound, also known by synonyms such as (4-propan-2-ylcyclohexyl)methanol and Mayol, is a monoterpenoid alcohol.[1][2] It is a fragrance ingredient utilized in a variety of consumer products, including decorative cosmetics, shampoos, soaps, and household cleaners.[3] This compound is valued for its fresh, clean, and soft floral odor, reminiscent of magnolia, tuberose, and muguet (lily of the valley).[3] Commercially, this compound is typically available as a mixture of its cis and trans stereoisomers.[3][4] This guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [2][5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Fresh, clean, floral (magnolia, grassy) | [1][3] |

| Boiling Point | 101 °C at 2 Torr; 114 °C at 11 Torr; 223-224 °C at 760 Torr (est.) | [2][6][7] |

| Density | 0.9051 g/cm³ at 30 °C; 0.912-0.920 g/cm³ at 20 °C | [1][2] |

| Refractive Index | 1.466-1.471 | [1][6] |

| Water Solubility | Practically insoluble or insoluble | [1][6] |

| XLogP3 | 3 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

| Flash Point | 97.2 °C | [8] |

| Vapor Pressure | 0.0192 mmHg at 25 °C | [8] |

Chemical Structure and Stereoisomerism

The systematic IUPAC name for this compound is (4-propan-2-ylcyclohexyl)methanol.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The numbering of the parent p-menthane structure places the isopropyl group at C1 and the methyl group at C4; however, in this compound, the alcohol is a hydroxymethyl substituent, leading to the IUPAC nomenclature based on cyclohexanemethanol.

This compound exists as two geometric isomers: cis and trans.[9][10] These isomers differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the plane of the cyclohexane ring.

-

cis-p-Menthan-7-ol: The isopropyl and hydroxymethyl groups are on the same side of the cyclohexane ring.

-

trans-p-Menthan-7-ol: The isopropyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.

Commercial preparations of this compound are typically a mixture of these two isomers, with the cis isomer often being the predominant component, ranging from 60-80%.[3]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis route for this compound involves the hydrogenation of cuminaldehyde.[3]

Methodology: Hydrogenation of Cuminaldehyde

-

Reactants and Catalyst: Cuminaldehyde (4-isopropylbenzaldehyde) is used as the starting material. A suitable hydrogenation catalyst, such as a noble metal catalyst (e.g., Palladium on carbon, Rhodium) or Raney nickel, is employed.

-

Reaction Conditions: The reaction is typically carried out in a high-pressure reactor (autoclave). Cuminaldehyde is dissolved in a suitable solvent (e.g., an alcohol like ethanol or isopropanol).

-

Hydrogenation: The reactor is charged with the cuminaldehyde solution and the catalyst. It is then purged and pressurized with hydrogen gas. The reaction mixture is heated and agitated to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen.

-

Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen or by analytical techniques such as Gas Chromatography (GC) to check for the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure. The resulting crude this compound is purified by fractional distillation to yield the final product.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[11] It is particularly useful for analyzing the isomeric composition of commercial mixtures.

Methodology: GC-MS Analysis

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as methanol or hexane.[11]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 230°C) to vaporize the sample.[11]

-

Gas Chromatography Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column.[11] The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and affinities for the stationary phase. A temperature program is used to ramp the column oven temperature (e.g., starting at 70°C and increasing to 230°C) to facilitate the separation of components.[11] The cis and trans isomers of this compound will have different retention times.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which fragments the molecules into characteristic patterns.[11]

-

Data Analysis: The mass spectrometer detects and records the mass-to-charge ratio of these fragments. The resulting mass spectrum serves as a "fingerprint" for each compound. By comparing the obtained mass spectra with a library of known spectra (e.g., NIST library), the identity of the compounds can be confirmed.[1][11] The area under each peak in the chromatogram is proportional to the amount of that component, allowing for quantitative analysis of the isomer ratio.

Biological Activity and Applications

Conclusion

This compound is a commercially significant monoterpenoid alcohol with well-defined chemical and physical properties. Its structure, particularly its stereoisomerism, plays a role in its characteristic floral fragrance. Standard organic synthesis and analytical techniques, such as the hydrogenation of cuminaldehyde and GC-MS analysis, are central to its production and quality control. While its primary application is in the fragrance and flavor industry, its biological properties and safety continue to be of interest to researchers and regulatory bodies. This guide provides a foundational technical overview for professionals working with this compound.

References

- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. netascientific.com [netascientific.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. trans-muguet shiseol, 13674-19-6 [thegoodscentscompany.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Cyclohexanemethanol, 4-(1-methylethyl)-, cis- [webbook.nist.gov]

- 10. Cyclohexanemethanol, 4-(1-methylethyl)-, cis- [webbook.nist.gov]

- 11. longdom.org [longdom.org]

- 12. femaflavor.org [femaflavor.org]

- 13. researchgate.net [researchgate.net]

- 14. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. para-menthane, 99-82-1 [thegoodscentscompany.com]

- 16. ewg.org [ewg.org]

- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

The Natural Occurrence of p-Menthan-7-ol in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the monoterpenoid p-Menthan-7-ol in the plant kingdom. It delves into its biosynthesis, presents available quantitative data, and offers detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monocyclic monoterpenoid alcohol belonging to the p-menthane class of compounds. These molecules are characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. While not as abundant as other p-menthane derivatives like menthol or limonene, this compound is a notable constituent of the essential oils of certain plant species and contributes to their characteristic aroma and potential biological activities. The compound exists as cis- and trans-isomers, which can have different sensory properties. This guide will explore the known botanical sources of this compound and the scientific methodologies used to study it.

Natural Occurrence of this compound

This compound has been identified as a natural product in a limited number of plant species, primarily within the Lamiaceae family. The most frequently cited sources are:

-

Perilla frutescens (L.) Britt. [1][2]: Commonly known as perilla or shiso, this annual herb is widely cultivated in Asia for its culinary and medicinal uses. Its essential oil is rich in various monoterpenoids, and this compound has been reported as a constituent.

-

Artemisia asiatica Nakai [1][2]: A species of wormwood, this plant is also a member of a genus known for producing a diverse array of terpenoids.

While the presence of this compound in these species is noted in the literature, specific quantitative data on its concentration is scarce. However, analysis of the essential oils of these and related species reveals the presence of a variety of other p-menthane monoterpenoids, providing a chemical context for the occurrence of this compound.

Quantitative Data

Direct quantitative data for this compound in plant essential oils is not widely available in the current body of scientific literature. However, to provide a comparative context, the following table summarizes the quantitative data for other relevant p-menthane monoterpenoids found in Perilla frutescens and Artemisia species, from which this compound has been reported.

| Plant Species | Plant Part | Compound | Concentration (% in Essential Oil) | Reference |

| Perilla frutescens | Leaves | Perilla ketone | up to 75.09% | [3] |

| Perilla frutescens | Leaves | Elemicin | major component | [3] |

| Perilla frutescens | Leaves | Limonene | up to 14.85% | [3] |

| Perilla frutescens | Leaves | β-Caryophyllene | up to 5.87% | [3] |

| Artemisia persica | Aerial Parts | Limonene | 5.68% | |

| Artemisia arborescens | Aerial Parts | β-Thujone | 68.5% | |

| Artemisia annua | Aerial Parts | Camphor, Artemisia ketone, Eucalyptol | Varies significantly by chemotype | [4] |

Note: The chemical composition of essential oils can vary significantly based on factors such as geographical origin, harvest time, and the specific chemotype of the plant.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the well-characterized monoterpene biosynthetic pathway, which occurs in the plastids of plant cells. The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.

The key steps leading to the formation of the p-menthane skeleton and subsequent hydroxylation to yield this compound are as follows:

-

Cyclization of Geranyl Pyrophosphate (GPP): The enzyme limonene synthase catalyzes the cyclization of GPP to form (-)-limonene. This is a critical branching point in the biosynthesis of many p-menthane monoterpenoids.

-

Hydroxylation of (-)-Limonene: The introduction of a hydroxyl group onto the p-menthane backbone is catalyzed by cytochrome P450 monooxygenases.[5][6][7][8][9][10] Specifically, for the formation of a precursor to this compound, a hydroxylation at the C-7 position (the methyl group attached to the cyclohexane ring) is required. Research has identified a candidate cDNA clone for a (-)-limonene-7-hydroxylase from Perilla frutescens.[5] This enzyme, a member of the cytochrome P450 family, has been shown to hydroxylate (-)-limonene at the C-7 position to produce perillyl alcohol (p-mentha-1,8-dien-7-ol).[5]

-

Reduction of the Double Bond: It is hypothesized that subsequent enzymatic reduction of the double bonds in the perillyl alcohol structure would lead to the formation of this compound. However, the specific enzymes responsible for this final reduction step have not yet been fully characterized.

Below is a diagram illustrating the proposed biosynthetic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for essential oil analysis.

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard method for obtaining essential oil from plant material.

Materials and Equipment:

-

Fresh or air-dried plant material (e.g., leaves of Perilla frutescens)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh approximately 100-200 g of the plant material.

-

Place the plant material into the round-bottom flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Set up the Clevenger-type apparatus connected to the round-bottom flask and a condenser.

-

Heat the flask using the heating mantle to initiate boiling.

-

Continue the hydrodistillation for 3-4 hours, collecting the volatile oil in the collection arm of the Clevenger apparatus.

-

After cooling, carefully collect the essential oil from the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the qualitative and quantitative analysis of the extracted essential oil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of a 1% solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).

-

Split Ratio: 1:50.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 10 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

Compound Identification and Quantification:

-

Identification: The identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of authentic standards, and by comparison with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area of the total ion chromatogram. For absolute quantification, a calibration curve should be prepared using an authentic standard of this compound.

The following diagram illustrates the general workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring monoterpenoid found in select species of the Lamiaceae family, notably Perilla frutescens and Artemisia asiatica. Its biosynthesis is believed to proceed via the hydroxylation of the p-menthane precursor, (-)-limonene, a reaction catalyzed by a cytochrome P450 enzyme. While the presence of this compound is documented, there is a clear need for further research to establish its quantitative distribution across a wider range of plant species and to fully elucidate the enzymatic steps in its biosynthetic pathway. The experimental protocols outlined in this guide provide a robust framework for future investigations into this and other related monoterpenoids. Such studies will be crucial for unlocking the full potential of these natural products in the pharmaceutical, flavor, and fragrance industries.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A candidate cDNA clone for (-)-limonene-7-hydroxylase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocarbon hydroxylation by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of p-Menthan-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menthan-7-ol (also known as 4-isopropylcyclohexylmethanol or Mayol), a monoterpenoid alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectral characteristics, the experimental protocols for obtaining this data, and a visualization of the analytical workflow. This compound exists as both cis and trans isomers, and where possible, data for both will be presented.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts for ¹H and ¹³C nuclei are sensitive to their local electronic environment, providing a fingerprint of the molecular structure.

¹³C NMR Data

A study by Dauzonne et al. provides key insights into the ¹³C NMR spectrum of the cis isomer of this compound. The data was obtained using a Varian XL-100 instrument.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| C1' (CHOH) | Data not available in search results |

| C2', C6' (CH₂) | Data not available in search results |

| C3', C5' (CH₂) | Data not available in search results |

| C4' (CH) | Data not available in search results |

| CH(CH₃)₂ | Data not available in search results |

| CH(CH₃)₂ | Data not available in search results |

| CH₂OH | Data not available in search results |

Note: While the reference to the specific publication containing the data has been identified, the exact chemical shift values were not available in the search results. It is recommended to consult the original publication for the complete dataset: D. Dauzonne, N. Goasdoue, N. Platzer, Org. Magn. Resonance 17, 18 (1981).

¹H NMR Data

Detailed quantitative ¹H NMR data for this compound was not available in the performed searches. However, typical chemical shift ranges for similar alcoholic monoterpenoids suggest that the protons on the carbon bearing the hydroxyl group (CHOH) would appear in the range of 3.0-4.0 ppm, while the methyl and methylene protons of the cyclohexane ring and the isopropyl group would resonate at higher fields (0.8-2.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was recorded on a Bruker IFS 85 instrument using the film technique.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3400 | O-H stretch (alcohol) | Strong, Broad |

| ~2850-2960 | C-H stretch (alkane) | Strong |

| ~1450 | C-H bend (alkane) | Medium |

| ~1050 | C-O stretch (alcohol) | Strong |

Note: The exact peak positions were not provided in the search results. The values presented are typical for this class of compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 156 | Low or absent | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M-H₂O]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The relative intensities are qualitative descriptions based on typical mass spectra of cyclic alcohols. PubChem lists the top three peaks as m/z 95, 55, and 69 for one of the GC-MS entries.[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific data. The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument : Varian XL-100 NMR Spectrometer or equivalent.[1]

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument : Bruker IFS 85 FTIR Spectrometer or equivalent.[1]

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatograph (GC) Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of monoterpenoids.

-

Carrier Gas : Helium at a constant flow rate.

-

Injection : A small volume (e.g., 1 µL) of the sample is injected in split mode.

-

Temperature Program : A temperature gradient is used to elute the components, for example, starting at 60°C and ramping up to 240°C.

-

-

Mass Spectrometer (MS) Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : A mass range of m/z 40-400 is typically scanned.

-

Data Analysis : The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Biological Versatility of p-Menthan-7-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane scaffold, a common feature in many natural monoterpenes, has garnered significant interest in the scientific community for its diverse biological activities. Among the numerous derivatives, p-menthan-7-ol and its related compounds have emerged as promising candidates in the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of p-menthane derivatives against various human tumor cell lines. The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: Cytotoxicity of p-Menthane Derivatives

A study by Faria et al. investigated the cytotoxic activity of eighteen p-menthane derivatives against human ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cell lines. The results, summarized in the table below, reveal a structure-activity relationship where the presence and position of certain functional groups significantly influence the cytotoxic potential.

| Compound | OVCAR-8 GI (%) | HCT-116 GI (%) | SF-295 GI (%) | IC50 (µg/mL) vs. HL-60 |

| (+)-Limonene | <50 | <50 | <50 | >25 |

| (-)-Limonene | <50 | <50 | <50 | >25 |

| (+)-Limonene 1,2-epoxide | 93.10 | 58.48 | 71.51 | Not Reported |

| (-)-Perillaldehyde 8,9-epoxide | 99.89 | 96.32 | 98.77 | 1.03 - 1.75 |

| Perillyl alcohol | 95.82 | 90.92 | 93.45 | Not Reported |

| (-)-Perillaldehyde | 83.03 | 59.28 | 68.45 | Not Reported |

| (-)-8-Hydroxycarvotanacetone | 94.01 | 61.59 | 77.33 | Not Reported |

*GI (%) = Growth Inhibition percentage at a concentration of 25 µg/mL. Data sourced from a study on the cytotoxicity of structurally correlated p-menthane derivatives[1]. It is important to note that while a range of p-menthane derivatives were tested, this compound itself was not explicitly included in this specific study[1].

Among the tested compounds, (-)-perillaldehyde 8,9-epoxide demonstrated the most potent cytotoxic activity, with growth inhibition percentages nearing 100% against all three cell lines[1]. Perillyl alcohol also exhibited high cytotoxicity[1]. These findings suggest that the presence of an epoxide ring and an aldehyde group can enhance the anticancer properties of the p-menthane scaffold[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

-

96-well microplates

-

Test compounds (p-menthane derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for a further 72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of growth inhibition (GI%) is calculated using the following formula: GI% = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the GI% against the compound concentration and using a suitable regression analysis.

Visualization: Cytotoxicity Experimental Workflow

Caption: Workflow for determining the cytotoxicity of p-menthane derivatives using the MTT assay.

Anti-inflammatory Activity

Several monoterpenes, including some structurally related to p-menthane, have demonstrated anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data: In Vivo Anti-inflammatory Activity

While specific in vivo anti-inflammatory data for this compound is limited in the readily available literature, studies on related monoterpenes provide a basis for expecting potential activity. For instance, a study on the essential oil of Ammoides verticillata, rich in the monoterpene carvacrol, showed significant dose-dependent reduction in carrageenan-induced paw edema in rats[2]. At a dose of 200 mg/kg, the essential oil achieved an inhibition of 52.23%, which was comparable to the standard drug diclofenac[2].

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |

| Control | - | 0 |

| Ammoides verticillata Essential Oil | 50 | 41.44 |

| Ammoides verticillata Essential Oil | 100 | 44.15 |

| Ammoides verticillata Essential Oil | 200 | 52.23 |

| Diclofenac | 10 | 60.86 |

*Data adapted from a study on the anti-inflammatory activity of Ammoides verticillata essential oil[2].

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (p-menthane derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin or Diclofenac)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group): a control group, a positive control group, and groups for different doses of the test compound.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume (or thickness) from the baseline measurement.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). While direct evidence for the effect of this compound on these pathways is still emerging, studies on structurally similar monoterpenes like p-cymene have shown inhibition of LPS-induced activation of NF-κB and MAPKs[3].

Visualization: Inflammatory Signaling Pathways

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by p-menthane derivatives.

Antimicrobial Activity

Monoterpenes and their derivatives are well-known for their antimicrobial properties against a broad spectrum of bacteria and fungi. Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to cell death. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

While extensive MIC data for a wide range of this compound derivatives is not compiled in a single source, numerous studies have reported the antimicrobial activity of essential oils rich in p-menthane structures. For example, a study on novel adamantane derivatives, which share some structural similarities in terms of their cyclic nature, showed MIC values ranging from 62.5 to 1000 µg/mL against various Gram-positive bacteria[4].

| Compound | S. epidermidis ATCC 12228 MIC (µg/mL) |

| Adamantane Derivative 9 | 62.5 |

| Adamantane Derivative 14 | 125 |

| Adamantane Derivative 15 | 250 |

| Adamantane Derivative 19 | 125 |

*Data from a study on adamantane derivatives, provided as an example of antimicrobial activity of cyclic compounds[4].

Further research is needed to establish a comprehensive table of MIC values for a broader range of this compound derivatives against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds (p-menthane derivatives) dissolved in a suitable solvent

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + known antimicrobial agent).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of p-menthane derivatives.

Conclusion and Future Directions

This technical guide consolidates the existing, though still developing, knowledge on the biological activities of this compound and its derivatives. The available data, particularly on the cytotoxicity of certain derivatives, demonstrates the therapeutic potential of the p-menthane scaffold. However, to fully realize this potential, further research is imperative.

Future investigations should focus on:

-

Systematic Screening: A comprehensive screening of a wider library of this compound derivatives is needed to establish a more complete structure-activity relationship for anticancer, anti-inflammatory, and antimicrobial activities.

-

Quantitative Data Generation: There is a critical need for more quantitative data, including IC50 values against a broader panel of cancer cell lines, in vivo efficacy data for anti-inflammatory effects, and MIC values against a wider range of pathogenic microorganisms.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action is crucial. This includes investigating the interactions of these compounds with key signaling proteins in inflammatory pathways and their specific targets in microbial cells.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective drugs for a variety of diseases.

References

- 1. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies [mdpi.com]

- 3. Showing Compound p-Menthane (FDB006180) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

p-Menthan-7-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Menthan-7-ol, a monoterpenoid alcohol valued for its clean, floral fragrance. This document details its chemical identity, physicochemical properties, synthesis methodologies, and safety data, presented in a format tailored for scientific and research applications.

Chemical Identity and Molecular Structure

This compound, also known by its commercial name Mayol, is a saturated monocyclic tertiary alcohol. It exists as a mixture of cis and trans isomers, with the cis isomer being predominant in commercial preparations and contributing significantly to its characteristic fragrance.

Table 1: Chemical Identifiers for this compound and its Isomers

| Identifier | This compound (mixture) | cis-p-Menthan-7-ol | trans-p-Menthan-7-ol |

| CAS Number | 5502-75-0[1][2] | 13828-37-0[1] | 13674-19-6[1] |

| Molecular Formula | C₁₀H₂₀O[1][2] | C₁₀H₂₀O[3] | C₁₀H₂₀O[4] |

| IUPAC Name | (4-isopropylcyclohexyl)methanol[5] | cis-4-(Isopropyl)cyclohexanemethanol | trans-4-(Isopropyl)cyclohexanemethanol |

| Synonyms | 4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol[1][5] | (Z)-p-Menthan-7-ol | (E)-p-Menthan-7-ol |

Physicochemical Properties

This compound is a colorless liquid with a fresh, floral, and clean odor reminiscent of magnolia and lily-of-the-valley.[6][7][8] Its properties make it a versatile ingredient in fragrance and flavor applications.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 156.27 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 114 °C @ 11 Torr | [2] |

| Density | 0.9332 g/cm³ @ 20 °C | [2] |

| Refractive Index | 1.466 - 1.471 | [2] |

| Water Solubility | Practically insoluble | [2] |

| LogP | ~3.0 |

Synthesis of this compound

The industrial synthesis of this compound, particularly the commercially important cis-isomer, can be achieved through the hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde). A common route involves the protection of the aldehyde group, followed by the hydrogenation of the aromatic ring, and subsequent deprotection and reduction of the aldehyde.

Experimental Protocol: Two-Step Synthesis from Cuminaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Hydrogenation of Cuminaldehyde to 4-Isopropylcyclohexanecarbaldehyde

-

Materials: Cuminaldehyde, Hydrogen gas, Palladium on carbon (Pd/C) catalyst (5%), Ethanol (solvent).

-

Procedure:

-

In a high-pressure autoclave, dissolve cuminaldehyde in ethanol.

-

Add the Pd/C catalyst to the solution.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Heat the mixture to a specified temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by techniques like GC-MS.

-

Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain crude 4-isopropylcyclohexanecarbaldehyde.

-

Step 2: Reduction of 4-Isopropylcyclohexanecarbaldehyde to this compound

-

Materials: 4-Isopropylcyclohexanecarbaldehyde, Sodium borohydride (NaBH₄), Methanol (solvent), Hydrochloric acid (for quenching).

-

Procedure:

-

Dissolve the crude 4-isopropylcyclohexanecarbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation to separate the cis and trans isomers.

-

Synthesis Workflow

Safety and Toxicity

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent and is widely used in fragrance compositions. However, as with any chemical substance, it has undergone safety assessments to determine its toxicological profile.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD₅₀) | > 5000 mg/kg (rat) | |

| Skin Irritation | Non-irritating to slight irritation | |

| Eye Irritation | Slight to moderate irritant | |

| Skin Sensitization | Weak sensitizer | |

| Genotoxicity | Not genotoxic | |

| Repeated Dose Toxicity | No adverse effects at relevant exposure levels |

Safety Assessment Workflow

The safety assessment of a fragrance ingredient like this compound typically follows a structured process to evaluate its potential hazards.

Conclusion

This compound is a well-characterized fragrance and flavor ingredient with a favorable safety profile. Its synthesis is achievable through established chemical routes, and its physicochemical properties are well-documented. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its informed application in various scientific and commercial endeavors.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3052729A - Hydrogenation of cis-3, 4-epoxy-p-menthane - Google Patents [patents.google.com]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereoisomers of p-Menthan-7-ol and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of p-Menthan-7-ol, a monoterpenoid alcohol valued in the fragrance and flavor industries. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers. The identification and separation of these isomers are critical for quality control, understanding structure-activity relationships, and potential applications in drug development where stereochemistry can significantly impact biological activity.

While specific experimental data such as retention times and optical rotations for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide outlines the established principles and detailed methodologies required for their separation and characterization.

The Stereoisomers of this compound

This compound, systematically named (4-propan-2-ylcyclohexyl)methanol, possesses two stereogenic centers at carbons 1 and 4 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

Cis Isomers: The isopropyl group at C4 and the hydroxymethyl group at C1 are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,4S)-p-Menthan-7-ol and (1S,4R)-p-Menthan-7-ol.

-

Trans Isomers: The isopropyl group at C4 and the hydroxymethyl group at C1 are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,4R)-p-Menthan-7-ol and (1S,4S)-p-Menthan-7-ol.

Commercially available this compound is typically a mixture of the cis and trans diastereomers, with the cis isomer often being the major component, constituting 60-80% of the mixture[1].

Identification and Characterization of Stereoisomers

A combination of chromatographic and spectroscopic techniques is essential for the separation and unambiguous identification of all four stereoisomers of this compound. The logical workflow for this process is illustrated below.

Caption: Workflow for the separation and identification of this compound stereoisomers.

Experimental Protocols

Diastereomers have different physical properties and can therefore be separated using standard, achiral chromatography.

-

Principle: The differing steric arrangements of the cis and trans isomers lead to different interactions with the stationary phase, resulting in different retention times.

-

Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column can be effective.

-

Mobile Phase:

-

Normal Phase: A mixture of a non-polar solvent like hexane and a more polar solvent such as isopropanol or ethyl acetate. The ratio is optimized to achieve baseline separation.

-

Reversed Phase: A mixture of water and an organic modifier like acetonitrile or methanol.

-

-

Detection: Refractive index (RI) detection is suitable as this compound lacks a strong UV chromophore.

-

Protocol:

-

Prepare a standard solution of the this compound isomer mixture in the mobile phase.

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the standard solution and run the chromatogram under isocratic conditions.

-

Adjust the mobile phase composition to optimize the resolution between the cis and trans peaks.

-

Collect the separated fractions corresponding to each peak for subsequent enantiomeric separation and spectroscopic analysis.

-

Enantiomers have identical physical properties in an achiral environment but can be separated using a chiral stationary phase (CSP).

-

Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of this compound, leading to different retention times.

-

Chiral Stationary Phase: Cyclodextrin-based columns are widely used for the separation of chiral alcohols. A column such as a CP-Chirasil-Dex CB, which contains a cyclodextrin bonded to a polysiloxane, is a suitable choice.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Protocol:

-

Prepare dilute solutions of the separated cis and trans racemic fractions in a volatile solvent like hexane or dichloromethane.

-

Set the GC oven temperature program. A typical program would start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) at a slow rate (e.g., 2-5 °C/min).

-

Inject the sample onto the chiral GC column.

-

The two enantiomers of each diastereomer will elute at different times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers based on differences in chemical shifts and coupling constants.

-

Principle: The spatial orientation of the substituents on the cyclohexane ring affects the local electronic environment of the protons and carbons, leading to distinct NMR spectra for the cis and trans isomers. In the cis isomer, the hydroxymethyl group is expected to be in an axial position in one of the chair conformations, while in the more stable conformation of the trans isomer, both substituents are likely to be in equatorial positions. This will influence the chemical shifts of the protons on C1, C4, and the hydroxymethyl group.

-

Experiments:

-

¹H NMR: Will provide information on the chemical environment and connectivity of protons. The chemical shift and multiplicity of the proton at C1 and the protons of the hydroxymethyl group will be particularly informative.

-

¹³C NMR: Will show the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC): Will help in the unambiguous assignment of all proton and carbon signals.

-

-

Expected Differences:

-

Chemical Shifts: The chemical shifts of the protons and carbons at and near the stereogenic centers (C1 and C4) are expected to differ between the cis and trans isomers.

-

Coupling Constants: The coupling constants between the proton at C1 and the adjacent protons on the cyclohexane ring will depend on their dihedral angles, which are different for the cis and trans isomers.

-

Polarimetry is used to measure the specific rotation of the separated enantiomers.

-

Principle: Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound.

-

Procedure:

-

Prepare a solution of the purified enantiomer of known concentration in a suitable solvent (e.g., ethanol or chloroform).

-

Measure the observed rotation using a polarimeter at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

-

Quantitative Data

| Property | cis/trans Mixture | (1R,4S)-cis | (1S,4R)-cis | (1R,4R)-trans | (1S,4S)-trans |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |

| CAS Number | 5502-75-0 | Not available | Not available | Not available | Not available |

| Boiling Point | ~223.7 °C at 760 mmHg[2] | Not available | Not available | Not available | Not available |

| Density | ~0.933 g/cm³ at 20 °C[2] | Not available | Not available | Not available | Not available |

| Refractive Index | ~1.466-1.471 at 20 °C[2] | Not available | Not available | Not available | Not available |

| Specific Rotation ([α]²⁰_D) | 0° (for the racemate) | Not available | Not available | Not available | Not available |

| Chiral GC Retention Time | Not applicable | Not available | Not available | Not available | Not available |

| ¹H NMR (δ ppm) | Not applicable | Not available | Not available | Not available | Not available |

| ¹³C NMR (δ ppm) | Not applicable | Not available | Not available | Not available | Not available |

Stereoselective Synthesis of this compound Isomers

A plausible route for the stereoselective synthesis of the cis and trans isomers of this compound can be adapted from the synthesis of related p-menthane derivatives. One such approach starts from the readily available 4-isopropylcyclohexanone.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the stereoisomers of this compound.

This pathway leverages a stereoselective enzymatic hydrocyanation to establish the cis stereochemistry, followed by reduction of the nitrile to the primary alcohol. The trans isomer can be synthesized through a less selective chemical hydrocyanation, with the diastereomers being separated chromatographically. Subsequent separation of the enantiomers would be required to obtain all four pure stereoisomers.

References

The Discovery and Synthesis of p-Menthan-7-ol: A Technical Literature Review

Abstract

This technical guide provides a comprehensive literature review on the discovery and synthesis of p-Menthan-7-ol, a significant fragrance and flavor compound. Primarily targeting researchers, scientists, and professionals in drug development and chemical synthesis, this document details the historical context of its discovery by Firmenich chemists A.F. Thomas and G. Ohloff in the 1970s. It outlines the key synthetic methodologies, focusing on the catalytic hydrogenation of cuminaldehyde, and presents detailed experimental protocols. Quantitative data, including physical properties, spectroscopic characteristics, and reaction yields, are systematically tabulated for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis pathway and the experimental workflow, providing a clear and concise overview of the process.

Introduction